molecular formula C18H17F5N4O3 B4796149 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE

Cat. No.: B4796149
M. Wt: 432.3 g/mol
InChI Key: KWVFXXZSRABUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, hydroxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE involves multiple steps, starting with the preparation of the pyrazole rings. The reaction conditions typically include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The difluoromethyl and trifluoromethyl groups are introduced through specific reagents like difluoromethyl bromide and trifluoromethyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl and trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.

Scientific Research Applications

1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]OXY}-1-ETHANONE
  • **1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]OXY}-1-ETHANONE

Uniqueness

The uniqueness of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5N4O3/c1-10-3-5-12(6-4-10)26-15(7-13(25-26)18(21,22)23)30-9-14(28)27-17(29,16(19)20)8-11(2)24-27/h3-7,16,29H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVFXXZSRABUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)COC2=CC(=NN2C3=CC=C(C=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 2
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 5
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 6
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE

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